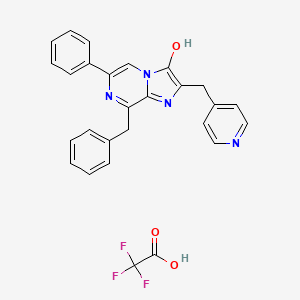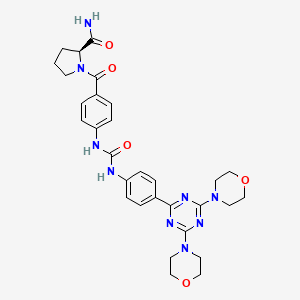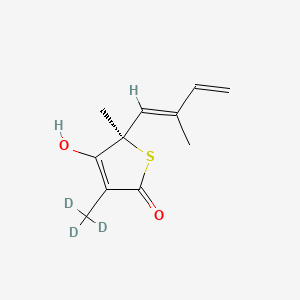
(R)-(+)-Thiolactomycin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
Scientific Research Applications
®-(+)-Thiolactomycin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studies involving deuterium isotope effects.
Biology: Helps in understanding the metabolic pathways of fatty acid synthesis in bacteria.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial growth.
Industry: Used in the development of new antibiotics and in studies related to drug metabolism and pharmacokinetics.
Mechanism of Action
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
InChI Key |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
Canonical SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


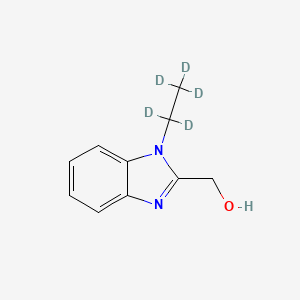
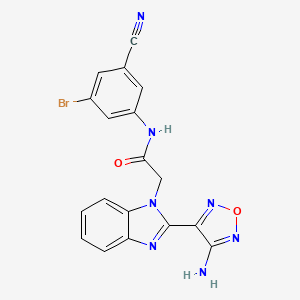
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


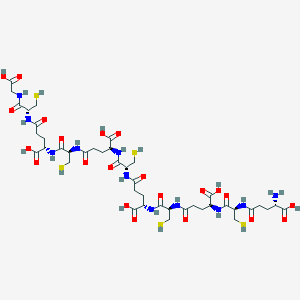
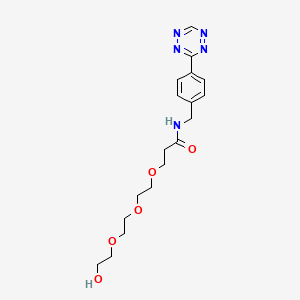
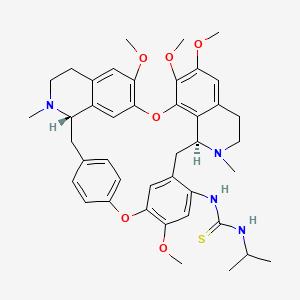

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
